molecular formula C13H21NO3 B12856835 Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1417551-44-0

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate

Katalognummer: B12856835
CAS-Nummer: 1417551-44-0
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: GRGSQBNFEDSFIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications. The compound’s structure includes a tert-butyl group, a formyl group, and a bicyclo[2.2.1]heptane ring system, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl carbamate. One common method includes the use of a formylation reaction to introduce the formyl group into the bicyclic structure. The reaction conditions often require the presence of a catalyst and a controlled temperature environment to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides stability and rigidity to the molecule. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate is unique due to its formyl group, which provides distinct reactivity and potential for various chemical transformations. The bicyclic structure also contributes to its stability and versatility in different applications .

Eigenschaften

CAS-Nummer

1417551-44-0

Molekularformel

C13H21NO3

Molekulargewicht

239.31 g/mol

IUPAC-Name

tert-butyl N-(4-formyl-1-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h9H,4-8H2,1-3H3,(H,14,16)

InChI-Schlüssel

GRGSQBNFEDSFIU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.